2-Bromo-4-fluoro-6-methylphenylisothiocyanate
Overview
Description
2-Bromo-4-fluoro-6-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H5BrFNS and a molecular weight of 246.1 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes bromine, fluorine, and isothiocyanate functional groups.
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-6-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-4-fluoro-6-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
2-Bromo-4-fluoro-6-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-fluoro-6-methylphenylisothiocyanate is widely used in scientific research due to its reactivity and unique functional groups. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-methylphenylisothiocyanate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isothiocyanate group is particularly reactive, allowing it to modify proteins and other biomolecules. This reactivity is harnessed in various research applications to study molecular interactions and pathways .
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-methylphenylisothiocyanate can be compared with other isothiocyanate compounds, such as:
Phenylisothiocyanate: Lacks the bromine and fluorine substituents, making it less reactive in certain contexts.
4-Bromo-3-fluorophenylisothiocyanate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Chloro-4-fluoro-6-methylphenylisothiocyanate: Chlorine substitution instead of bromine, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and versatility in research applications .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-isothiocyanato-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZOOWSOPWOPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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